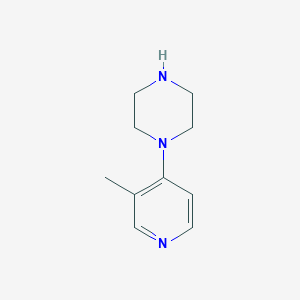

1-(3-Methylpyridin-4-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-8-12-3-2-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIELQJJSSZTEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444972 | |

| Record name | 1-(3-methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112940-51-9 | |

| Record name | 1-(3-methylpyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-4-pyridinyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 1-(3-Methylpyridin-4-yl)piperazine

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of 1-(3-Methylpyridin-4-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, physicochemical characteristics, analytical characterization, and potential pharmacological relevance. The narrative emphasizes the causal relationships behind experimental methodologies and provides actionable, field-proven protocols. All technical claims are substantiated with references to authoritative scientific literature.

Introduction and Molecular Overview

This compound is a substituted pyridinylpiperazine, a structural motif frequently encountered in pharmacologically active compounds. The molecule integrates two key heterocyclic systems: a pyridine ring, which is a common feature in many drugs, and a piperazine ring, a versatile scaffold known to enhance aqueous solubility and serve as a linker. The unique arrangement of a methyl group at the 3-position of the pyridine ring and the linkage via the 4-position to the piperazine nitrogen creates a specific electronic and steric profile that dictates its chemical behavior and biological interactions.

The core structure, identified by CAS Number 112940-51-9 , possesses three basic nitrogen centers, making its physicochemical and pharmacokinetic properties highly dependent on pH. Understanding these fundamental properties is a critical first step in evaluating its potential as a drug candidate or a chemical probe.

Physicochemical Properties: An Expert Analysis

Direct experimental data for this compound is not extensively reported in public literature. However, a robust profile can be constructed based on established chemical principles and data from its constituent moieties.

Basicity and pKa Profile

The molecule's three nitrogen atoms—one on the pyridine ring and two within the piperazine ring—are the primary determinants of its acid-base properties. Each exhibits a distinct basicity (pKa of the conjugate acid).

-

N1' of Piperazine (unsubstituted): This secondary amine is expected to be the most basic center. In the parent piperazine molecule, this nitrogen has a pKa of approximately 9.73. The electronic influence of the attached 3-methyl-4-pyridinyl group is relatively modest, so the pKa of this nitrogen is predicted to remain high, likely in the 8.5 - 9.5 range . This high basicity means it will be predominantly protonated at physiological pH (7.4).

-

Pyridine Nitrogen: The pKa of unsubstituted pyridine is ~5.2. The methyl group at the 3-position is weakly electron-donating, which slightly increases the basicity of the pyridine nitrogen. Conversely, the piperazine group at the 4-position, being an amino substituent, is also electron-donating through resonance. This combined effect is expected to increase the basicity relative to pyridine, with a predicted pKa in the 6.0 - 7.0 range .

-

N4' of Piperazine (substituted): This tertiary amine is directly attached to the electron-deficient pyridine ring. The aromatic ring acts as an electron-withdrawing group, significantly reducing the electron density on this nitrogen and thus its basicity. Its pKa is predicted to be the lowest of the three, likely in the 4.5 - 5.5 range , similar to the second pKa of piperazine itself.

This pKa distribution is critical for drug development, as it dictates the molecule's charge state in different biological compartments, influencing its solubility, membrane permeability, and potential for target binding via ionic interactions.

Lipophilicity (logP) and Solubility

The balance between the hydrophilic piperazine ring and the moderately lipophilic methyl-substituted pyridine ring governs the compound's partitioning behavior.

-

logP (Octanol-Water Partition Coefficient): The predicted logP value for this compound is estimated to be in the range of 1.0 - 1.5 . This moderate lipophilicity suggests a favorable balance, potentially allowing for sufficient aqueous solubility for formulation while retaining the ability to cross biological membranes.

-

Aqueous Solubility: The molecule's solubility is intrinsically linked to its pKa values and is therefore highly pH-dependent.

-

In acidic media (pH < 4): All three nitrogen centers will be protonated, forming a highly polar, water-soluble salt.

-

In neutral media (pH ~7.4): The N1' piperazine nitrogen and likely the pyridine nitrogen will be significantly protonated, ensuring good aqueous solubility.

-

In basic media (pH > 10): The molecule will exist primarily as the neutral free base, which is expected to have lower aqueous solubility but higher solubility in organic solvents like dichloromethane and methanol.

-

The piperazine moiety is often incorporated into drug candidates specifically to enhance aqueous solubility.

Summary of Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale & Impact |

| IUPAC Name | This compound | Unambiguous chemical identifier. |

| CAS Number | 112940-51-9 | Database and regulatory identifier. |

| Molecular Formula | C₁₀H₁₅N₃ | Used for molecular weight calculation. |

| Molecular Weight | 177.25 g/mol | Essential for all solution preparations. |

| pKa₁ (N1'-H) | 8.5 - 9.5 | Most basic site; dictates positive charge at physiological pH. |

| pKa₂ (Pyridine-H) | 6.0 - 7.0 | Influenced by substituents; contributes to charge state. |

| pKa₃ (N4'-H) | 4.5 - 5.5 | Least basic site due to aromatic ring attachment. |

| Predicted clogP | 1.0 - 1.5 | Moderate lipophilicity; suggests good membrane permeability potential. |

| Aqueous Solubility | pH-dependent | High in acidic solutions, moderate at neutral pH. |

| Physical Form | Solid | As supplied by commercial vendors. |

Synthesis and Purification Workflow

The most logical and widely applicable method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction . This strategy is predicated on the reactivity of halopyridines, where the electron-withdrawing nature of the ring nitrogen activates ortho and para positions to nucleophilic attack.

Synthesis Reaction Principle

The reaction involves the displacement of a halide (typically chloride) from the 4-position of a 3-methylpyridine ring by one of the nitrogen atoms of piperazine. The use of excess piperazine is a key experimental choice; it serves both as the nucleophile and as a base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Methylpyridin-4-yl)piperazine

Introduction: A Strategic Overview

In the landscape of modern drug discovery, the selection of molecular scaffolds is a critical decision point that dictates the trajectory of a research program. 1-(3-Methylpyridin-4-yl)piperazine is one such scaffold of increasing interest. Its structure, a conjugate of a methyl-substituted pyridine and a piperazine ring, presents a unique combination of aromaticity, basicity, and conformational flexibility. This guide provides a comprehensive analysis of its core physicochemical characteristics. For the medicinal chemist and drug development scientist, a deep, mechanistic understanding of these properties is not merely academic; it is the foundation upon which rational drug design, formulation development, and successful clinical translation are built. We will move beyond simple data reporting to explore the causality behind these properties and the experimental rationale for their determination.

Section 1: Core Molecular Attributes and Identification

Before delving into its dynamic properties, it is essential to establish the fundamental identity of this compound. This information serves as the static foundation for all subsequent analysis.

| Property | Value | Source |

| IUPAC Name | 1-(3-methyl-4-pyridinyl)piperazine | [1] |

| CAS Number | 112940-51-9 | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | QIELQJJSSZTEJW-UHFFFAOYSA-N | [1] |

Section 2: Ionization Behavior (pKa) - The Key to Biological Interaction

The ionization state of a molecule at physiological pH (typically ~7.4) governs its solubility, membrane permeability, and ability to interact with protein targets. This compound possesses three nitrogen atoms capable of accepting a proton, making it a polybasic compound. Understanding the pKa of each basic center is therefore paramount.

-

Pyridine Nitrogen: The nitrogen within the pyridine ring is expected to be the least basic. Its lone pair of electrons contributes to the aromatic system, reducing their availability for protonation.

-

Piperazine Nitrogens: The two nitrogens in the piperazine ring are aliphatic amines and thus more basic than the pyridine nitrogen. The nitrogen at the 4-position (N-4, attached to the pyridine ring) will have its basicity reduced by the electron-withdrawing effect of the aromatic ring. The nitrogen at the 1-position (N-1) is a secondary amine and is expected to be the most basic site.

Based on data for similar structures like piperazine (pKa₁ ≈ 5.35, pKa₂ ≈ 9.73), we can anticipate that this compound will have at least two measurable pKa values in the physiological range, profoundly influencing its behavior in biological systems.[2] A molecule's pKa is a critical parameter for computational modeling and for designing in vitro assays, which require specific buffer conditions.[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a gold standard for its accuracy and directness, measuring the pH of a solution as a titrant is added. The pKa is found at the midpoint of the buffer regions on the resulting titration curve.[3][4]

Objective: To determine the pKa values of this compound in an aqueous solution.

Methodology:

-

Preparation of Analyte Solution: Accurately weigh approximately 20-30 mg of this compound and dissolve it in 50 mL of 0.1 M KCl solution (the KCl maintains a constant ionic strength).

-

Titrant Preparation: Prepare a standardized solution of 0.1 M HCl.

-

pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Titration Setup: Place the analyte solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stirrer. Position a burette containing the standardized HCl titrant above the beaker.

-

Titration Execution:

-

Record the initial pH of the analyte solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, passing through all expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (which appear as peaks).

-

The pKa values correspond to the pH at the half-equivalence points (i.e., the pH at the volume of titrant that is halfway to the first equivalence point, and halfway between the first and second equivalence points). This is where the concentrations of the protonated and unprotonated forms of a specific basic center are equal.[5]

-

Section 3: Lipophilicity (logP) - A Predictor of ADME Properties

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP).[6] A balanced logP (often in the range of 1-3 for orally available drugs) is desirable for efficient passage through cellular membranes without being so high as to cause poor solubility or nonspecific binding.[7]

The structure of this compound contains both hydrophilic (piperazine amines) and lipophilic (methylpyridine ring) regions, suggesting a moderate logP value. However, because it is an ionizable compound, its apparent lipophilicity will be highly pH-dependent. The partition of the neutral species is described by logP, while the distribution of all species (neutral and ionized) at a specific pH is described by logD.

Experimental Protocol: logP Determination by Shake-Flask Method with HPLC Analysis

The "shake-flask" technique remains the most reliable method for logP determination as it directly measures the partitioning of a compound between two immiscible phases.[3][6]

Objective: To determine the n-octanol/water partition coefficient (logP) of this compound.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral, un-ionized form (at least 2 pH units above the highest pKa). Saturate this buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. Similarly, saturate n-octanol with the buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning:

-

In a separation funnel or vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound (e.g., 10 mL of each).

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow equilibrium to be reached. A mechanical shaker at a constant temperature is recommended.

-

Allow the phases to fully separate. Centrifugation may be required to ensure complete separation.

-

-

Quantification:

-

Carefully sample a known volume from both the aqueous and the n-octanol phases.

-

Quantify the concentration of the compound in each phase using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated to ensure accurate concentration determination.

-

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[8]

-

P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

logP = log₁₀(P)

-

Section 4: Solubility and the Impact of Ionization

Aqueous solubility is a prerequisite for absorption and distribution. For an ionizable compound like this compound, solubility is not a single value but a function of pH. As a basic compound, its solubility is expected to be significantly higher in acidic environments where it exists in its protonated, more polar, salt form. This relationship is a critical consideration for formulation scientists aiming to develop oral dosage forms. The parent compound, piperazine, is freely soluble in water, suggesting that this derivative may also possess favorable solubility characteristics, particularly at lower pH.[9]

Visualization: pH-Dependent Ionization and Solubility Relationship

The following diagram illustrates the equilibrium between the different protonation states of this compound as a function of pH. As the pH decreases, the equilibrium shifts towards the more soluble, charged species.

Caption: pH-dependent equilibrium and its impact on the solubility of this compound.

Section 5: Summary and Application Insights

This guide has detailed the critical physicochemical properties of this compound. A comprehensive understanding of these characteristics is essential for its effective application in research and development.

| Physicochemical Parameter | Expected Characteristic | Significance in Drug Development |

| pKa | Polybasic, with at least two values likely in the 4-10 range. | Governs solubility, receptor binding, and formulation pH. Essential for designing relevant biological assays. |

| logP / logD | Moderate lipophilicity, highly pH-dependent (logD decreases as pH drops). | Key predictor of membrane permeability and ADME properties. Guides selection of solvent systems and predicts potential for nonspecific binding. |

| Solubility | Low intrinsic solubility of the free base; significantly increases at acidic pH. | Crucial for absorption from the gastrointestinal tract and for developing suitable formulations (e.g., salt forms). |

From a Senior Application Scientist's Perspective:

-

For the Medicinal Chemist: The pKa data is vital. When designing analogs, modifications to the pyridine or piperazine rings will modulate basicity. This allows for fine-tuning the ionization state at physiological pH to optimize target engagement and cell permeability.

-

For the Biologist/Pharmacologist: When conducting in vitro cell-based assays, it is crucial to use a buffer system that maintains a consistent pH. A significant portion of this compound will be charged at pH 7.4, which will affect its ability to cross cell membranes to reach intracellular targets. This must be accounted for when interpreting assay results.

-

For the Formulation Scientist: The pronounced pH-dependent solubility strongly suggests that developing a salt form (e.g., hydrochloride) would be a primary strategy to ensure adequate dissolution and bioavailability for oral administration. The choice of salt will depend on the specific pKa values and desired formulation properties.

By integrating this physicochemical knowledge early in the development process, researchers can make more informed decisions, mitigate risks, and accelerate the journey of molecules like this compound from a promising scaffold to a potential therapeutic agent.

References

-

Bergström, C. A. S., Luthman, K., & Artursson, P. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Dunn, D. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

-

Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?[Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Wikipedia. Piperazine. [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

Sources

- 1. This compound | 112940-51-9 [sigmaaldrich.com]

- 2. uregina.ca [uregina.ca]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pennwest.edu [pennwest.edu]

- 6. acdlabs.com [acdlabs.com]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

Foreword: The Strategic Importance of the Pyridinylpiperazine Scaffold

An In-depth Technical Guide to 1-(3-Methylpyridin-4-yl)piperazine

In the landscape of modern medicinal chemistry, the piperazine ring is a well-established "privileged scaffold." Its prevalence in numerous FDA-approved drugs stems from its unique physicochemical properties: the two nitrogen atoms provide hydrogen bond acceptors, improve aqueous solubility, and offer a structurally rigid, yet conformationally adaptable linker.[1] When coupled with a pyridine ring, as in this compound, the resulting fragment becomes a highly valuable building block for interrogating a wide range of biological targets, from central nervous system (CNS) receptors to kinases.[2] This guide serves as a comprehensive technical resource for researchers, providing not just protocols, but the underlying chemical logic required to confidently synthesize, characterize, and utilize this versatile intermediate in drug discovery programs.

Physicochemical and Structural Characteristics

This compound is a heterocyclic compound that presents as a solid, typically a light yellow powder, at room temperature.[3] A thorough understanding of its fundamental properties is the starting point for its effective application in synthesis.

| Property | Value | Reference |

| CAS Number | 112940-51-9 | |

| Molecular Formula | C₁₀H₁₅N₃ | [4] |

| Molecular Weight | 177.25 g/mol | [3][4] |

| IUPAC Name | 1-(3-methyl-4-pyridinyl)piperazine | |

| Appearance | Solid, Light yellow powder | [3] |

| Purity | Typically ≥95% | [3] |

| Storage | Room Temperature | |

| InChI Key | QIELQJJSSZTEJW-UHFFFAOYSA-N | [3] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a two-step sequence involving a nucleophilic aromatic substitution (SₙAr) reaction followed by a deprotection step. This strategy is designed to ensure mono-substitution on the piperazine ring, a critical consideration for its use as a building block.

The Rationale for a Protection-Based Strategy

Attempting a direct reaction between 4-chloro-3-methylpyridine and piperazine often leads to a mixture of mono- and di-substituted products, with the latter (1,4-bis(3-methylpyridin-4-yl)piperazine) being a significant and difficult-to-remove impurity. To circumvent this, a protection strategy is employed. The use of N-tert-butyloxycarbonyl (Boc) protected piperazine is the industry standard. The Boc group is stable under the basic conditions of the SₙAr reaction but can be cleanly removed under mild acidic conditions, making it an ideal choice.[5]

Synthetic Workflow Diagram

The overall synthetic pathway is a self-validating system designed for high yield and purity.

Caption: A two-step workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established principles of SₙAr reactions with heteroaromatics and standard Boc-deprotection methodologies.[6]

Step 1: Synthesis of tert-butyl 4-(3-methylpyridin-4-yl)piperazine-1-carboxylate

-

Reactor Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, add 4-chloro-3-methylpyridine (1.0 eq), N-Boc-piperazine (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Causality: An excess of the piperazine nucleophile is used to ensure complete consumption of the limiting electrophile. K₂CO₃ is a mild, inexpensive base sufficient to neutralize the HCl generated in situ, driving the reaction forward.

-

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of the limiting reagent).

-

Causality: DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the SₙAr mechanism without interfering with the reaction.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting 4-chloro-3-methylpyridine is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Causality: The aqueous quench is performed to dissolve the inorganic salts (KCl, excess K₂CO₃). Ethyl acetate is a common extraction solvent with good solubility for the product and is immiscible with water.

-

-

Purification: Combine the organic layers, wash with brine to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Boc Deprotection)

-

Reactor Setup: Dissolve the crude or purified intermediate from Step 1 in a suitable organic solvent like dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Causality: TFA is a strong acid that efficiently cleaves the Boc group. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and decarboxylation.[6] The reaction is performed at 0 °C to control the exothermic nature of the acid addition. An alternative is using a solution of HCl in dioxane.[7]

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC or HPLC.

-

Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Isolation: Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., 1M NaOH or solid K₂CO₃). Extract the free amine product with DCM (3x).

-

Causality: The product initially exists as a trifluoroacetate salt. Basification is required to generate the neutral, organic-soluble free base for extraction.

-

-

Final Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a solid.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating dataset.

Analytical Data Summary

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl group singlet, and two distinct multiplets for the piperazine ring protons (α and β to the pyridine). |

| ¹³C NMR | Resonances for the pyridine and piperazine carbons. The number of signals should match the 10 carbons in the structure. |

| Mass Spec (ESI-MS) | A strong [M+H]⁺ ion at m/z 178.2. Characteristic fragmentation patterns may involve cleavage of the piperazine ring.[8] |

| HPLC Purity | A single major peak with purity >95% under standard reversed-phase conditions. |

Protocol: HPLC Purity Analysis

A standard reversed-phase HPLC method can be used for purity assessment.[9][10]

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the final product in a 50:50 mixture of Mobile Phase A and B.

Applications in Drug Development and Further Functionalization

This compound is not an end product but a versatile starting point. The secondary amine of the piperazine ring is a nucleophilic handle for a wide array of subsequent chemical transformations.

Key Downstream Reactions

The free amine can readily undergo:

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with aryl halides.

Workflow for Derivative Synthesis

This diagram illustrates the utility of the title compound as a scaffold for library synthesis.

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 9. jocpr.com [jocpr.com]

- 10. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 1-(3-Methylpyridin-4-yl)piperazine

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical research. This technical guide provides a comprehensive overview of the analytical methodologies and strategic workflows for the structural elucidation of 1-(3-Methylpyridin-4-yl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry. The presence of both a substituted pyridine ring and a piperazine moiety presents a unique set of analytical challenges and points of interest. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to navigate the process of structure confirmation with confidence and scientific rigor.

The structure of this compound, with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol , is characterized by a 3-methylpyridine unit attached at the 4-position to a piperazine ring. The correct assignment of the substitution pattern and the confirmation of the connectivity between the two heterocyclic systems are paramount. This guide will detail a multi-technique spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to build a self-validating and cohesive structural proof.

Strategic Approach to Structure Elucidation

Caption: Figure 1: A strategic workflow for the comprehensive structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the de novo structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC), is essential for an unambiguous assignment.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift principles for pyridine and piperazine derivatives and serve as a guide for interpreting experimental data.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-2 | ~8.25 | s | 1H | - | Pyridine ring |

| H-5 | ~6.70 | d | 1H | ~5.0 | Pyridine ring |

| H-6 | ~8.15 | d | 1H | ~5.0 | Pyridine ring |

| H-a/a' | ~3.15 | t | 4H | ~5.0 | Piperazine ring (N-aryl side) |

| H-b/b' | ~3.05 | t | 4H | ~5.0 | Piperazine ring (NH side) |

| H-c | ~2.30 | s | 3H | - | Methyl group |

| NH | ~1.90 | br s | 1H | - | Piperazine NH |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~148.0 | Pyridine ring |

| C-3 | ~135.0 | Pyridine ring |

| C-4 | ~155.0 | Pyridine ring |

| C-5 | ~110.0 | Pyridine ring |

| C-6 | ~149.0 | Pyridine ring |

| C-a/a' | ~52.0 | Piperazine ring (N-aryl side) |

| C-b/b' | ~45.0 | Piperazine ring (NH side) |

| C-c | ~18.0 | Methyl group |

Interpretation of NMR Data

-

¹H NMR: The pyridine protons (H-2, H-5, H-6) are expected in the aromatic region, with their specific shifts and coupling patterns confirming the substitution. The singlet for H-2 and the doublet for H-6 are characteristic of a 4-substituted pyridine. The piperazine protons will appear as two distinct triplets, reflecting the different electronic environments of the methylene groups adjacent to the pyridine ring and the NH group. The methyl protons will be a sharp singlet in the upfield region. The broad singlet for the NH proton is exchangeable with D₂O.

-

¹³C NMR: The pyridine carbons will have characteristic shifts in the aromatic region. The quaternary carbon C-4, attached to the piperazine nitrogen, is expected to be significantly downfield. The two sets of piperazine carbons will have distinct chemical shifts, with the carbons closer to the electron-withdrawing pyridine ring (C-a/a') appearing further downfield than those on the NH side (C-b/b'). The methyl carbon will be the most upfield signal.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming connectivity.

-

COSY (Correlation Spectroscopy): Will show coupling between H-5 and H-6 on the pyridine ring and between the protons on adjacent carbons within the piperazine ring if they were not equivalent.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) C-H correlations. Key correlations to look for include:

-

H-2, H-5, and H-a/a' to C-4, confirming the attachment of the piperazine ring to the pyridine.

-

H-c (methyl protons) to C-3 and C-4 of the pyridine ring, confirming the methyl group's position.

-

H-a/a' to C-b/b' across the piperazine ring.

-

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using default instrument parameters, optimizing as necessary.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data

Table 3: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | m/z (calculated) | Formula | Description |

| [M+H]⁺ | 178.1344 | C₁₀H₁₆N₃⁺ | Protonated molecular ion |

| Fragment 1 | 163.1108 | C₉H₁₃N₃⁺ | Loss of a methyl radical |

| Fragment 2 | 135.0816 | C₈H₁₁N₂⁺ | Cleavage of the piperazine ring |

| Fragment 3 | 107.0602 | C₇H₇N⁺ | 3-methylpyridine fragment |

| Fragment 4 | 86.0868 | C₄H₁₀N₂⁺ | Piperazine fragment |

Interpretation of Mass Spectra

-

HRMS: The primary goal is to obtain a high-resolution mass spectrum to confirm the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should be within a few ppm of the calculated mass for C₁₀H₁₆N₃⁺.

-

MS/MS Fragmentation: The fragmentation pattern provides structural insights. The C-N bond between the pyridine and piperazine rings is a likely point of cleavage. The piperazine ring itself can also undergo characteristic fragmentation. The presence of fragments corresponding to the 3-methylpyridine moiety and the piperazine ring would strongly support the proposed structure.[3][4]

Caption: Figure 2: A proposed MS/MS fragmentation pathway for the protonated molecular ion of this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

HRMS Analysis: Infuse the sample directly or inject it via an LC system into the mass spectrometer. Acquire the full scan mass spectrum in positive ion mode.

-

MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Data Analysis: Determine the accurate mass and elemental composition of the parent ion. Analyze the fragmentation pattern to identify characteristic fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch (piperazine) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2800 | Medium-Strong | C-H stretch (aliphatic - CH₃, CH₂) |

| ~1600, ~1500 | Strong | C=C and C=N stretching (pyridine ring) |

| ~1450 | Medium | CH₂ scissoring (piperazine) |

| ~1250 | Strong | C-N stretching (aryl-N) |

| ~1100 | Medium | C-N stretching (aliphatic) |

Interpretation of IR Spectrum

The IR spectrum will confirm the presence of key functional groups. The N-H stretch of the secondary amine in the piperazine ring will appear as a broad band around 3300 cm⁻¹. The aromatic C-H stretches and the characteristic ring stretching vibrations of the pyridine ring will be observed. The aliphatic C-H stretches from the methyl and piperazine methylene groups will be prominent in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations for both the aryl-amine and aliphatic amine linkages will also be present.[5][6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is preferred. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Predicted UV-Vis Absorption Maxima

Table 5: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

| λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition |

| ~260 | Moderate | π → π* (pyridine ring) |

Interpretation of UV-Vis Spectrum

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the substituted pyridine ring. The π → π* transition of the pyridine chromophore will likely result in a strong absorption band in the mid-UV region. The piperazine moiety, being saturated, will not contribute significantly to the absorption in the 200-800 nm range. The position of the λₘₐₓ can be influenced by the solvent polarity.[7][8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known.

Integrated Analysis and Structure Confirmation

The definitive structure of this compound is established by the congruence of data from all analytical techniques.

-

MS confirms the molecular formula (C₁₀H₁₅N₃).

-

IR confirms the presence of N-H, aromatic, and aliphatic C-H bonds, as well as the pyridine and piperazine rings.

-

UV-Vis is consistent with the presence of the pyridine chromophore.

-

NMR provides the complete structural framework:

-

The number of signals in the ¹H and ¹³C spectra matches the number of unique protons and carbons in the proposed structure.

-

The chemical shifts and coupling patterns are consistent with the electronic environments of the pyridine and piperazine moieties.

-

2D NMR experiments (COSY, HSQC, and especially HMBC) unequivocally establish the connectivity between the methyl group, the pyridine ring, and the piperazine ring, confirming the 4-yl and 3-methyl substitution pattern.

-

The convergence of these independent lines of evidence provides a self-validating and unassailable confirmation of the structure of this compound.

Conclusion

The structure elucidation of novel or known compounds is a critical process in chemical and pharmaceutical sciences. This guide has outlined a systematic and multi-faceted spectroscopic approach for the unambiguous characterization of this compound. By integrating the data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a comprehensive and self-validating structural proof. The detailed protocols and interpretation guidelines provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of heterocyclic compounds, ensuring the scientific integrity and accuracy of their findings. The principles and workflows described are broadly applicable and can be adapted for the structure elucidation of a wide range of organic molecules.

References

-

ChemDraw Tutorial 4 - Prediction of NMR. (2021, January 12). Retrieved from [Link]

-

How reliable actually is the nmr prediction spectra tool in chemdraw? (2023, November 3). Retrieved from [Link]

-

Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Retrieved from [Link]

-

Herlt, T. ChemNMR 5.0 Review. Upstream Solutions. Retrieved from [Link]

-

How to Predict NMR in ChemDraw. (2023, September 11). Retrieved from [Link]

-

Simulate and predict NMR spectra. Retrieved from [Link]

-

Predict 1H proton NMR spectra. NMRDB.org. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

NMRium demo - Predict. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Download NMR Predict. Retrieved from [Link]

-

Mary, Y., Panicker, C. Y., Varghese, H. T., Van Alsenoy, C., & Pazdera, P. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 121, 436–444. Retrieved from [Link]

-

Kertesz, V., Van Berkel, G. J., & Flarakos, J. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry : JMS, 36(6), 623–632. Retrieved from [Link]

-

Piperazine. NIST WebBook. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Can anyone help me to tell me any online website to check 13C NMR prediction? (2016, April 25). Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. Retrieved from [Link]

-

Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Retrieved from [Link]

-

How to predict IR Spectra? (2023, July 15). Retrieved from [Link]

-

Shagidullin, R. R., Mukhtarov, A. K., Cherepnev, A. A., & Ashrafullina, L. K. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2022(3), M1411. Retrieved from [Link]

-

Mary, Y., Panicker, C. Y., Varghese, H. T., Van Alsenoy, C., & Pazdera, P. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 436-444. Retrieved from [Link]

-

Proposed mass fragmentation pattern of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole (7n). (n.d.). Retrieved from [Link]

-

Fleming, S., Mills, A., & Tuttle, T. (2011). Predicting the UV-vis spectra of oxazine dyes. Beilstein journal of organic chemistry, 7, 432–441. Retrieved from [Link]

-

UV–vis absorption spectra of 3‐CBPy, 4‐mCBPy, and tri‐PXZ‐TRZ and normalized photoluminescence spectra of 3‐CBPy and 4‐mCBPy in toluene (λexc = 340 nm). (n.d.). Retrieved from [Link]

Sources

- 1. Simulate and predict NMR spectra [nmrdb.org]

- 2. Visualizer loader [nmrdb.org]

- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. | Semantic Scholar [semanticscholar.org]

- 7. Piperazine [webbook.nist.gov]

- 8. Predicting the UV-vis spectra of oxazine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(3-Methylpyridin-4-yl)piperazine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

1-(3-Methylpyridin-4-yl)piperazine is a heterocyclic organic compound that incorporates both a pyridine and a piperazine moiety. These two structural motifs are of immense interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, frequently found in a multitude of biologically active compounds and marketed drugs, including agents for antipsychotic, antihistamine, and anticancer therapies.[1] Its prevalence is due to its unique physicochemical properties and its ability to be readily substituted at its two nitrogen atoms, allowing for the fine-tuning of pharmacological activity.[1][2]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth overview of the core physicochemical properties, a plausible synthetic route, standard analytical methodologies for characterization, and the potential applications of this compound as a critical building block in the synthesis of novel therapeutic agents.

Physicochemical Properties and Molecular Structure

The fundamental characteristics of a compound dictate its behavior in both chemical and biological systems. The identity of this compound is defined by its specific molecular formula, weight, and structural arrangement.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via SₙAr

This protocol is a self-validating system; successful synthesis will be confirmed by the analytical characterization methods outlined in Section 5.0.

-

Reactor Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-methylpyridine (1.0 eq), piperazine (2.0-3.0 eq to minimize double substitution), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The piperazine ring is a versatile scaffold that imparts favorable properties to drug candidates, including high water solubility and the ability to cross the blood-brain barrier. Its two nitrogen atoms provide handles for chemical modification, allowing for the creation of large libraries of analogues to explore structure-activity relationships (SAR).

This compound serves as a key intermediate or building block. The piperazine's secondary amine is available for further functionalization, such as acylation, alkylation, or reductive amination, to attach the molecule to other pharmacophores. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites and receptor binding pockets. This compound and its derivatives are actively investigated for a range of therapeutic targets. [3]

Analytical Characterization and Quality Control

Trustworthiness: Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stability of a chemical compound used in research. The following methods form a self-validating workflow to confirm the successful synthesis and quality of this compound.

Caption: A standard analytical workflow for compound characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: To assess purity and identify any volatile impurities or by-products from the synthesis. GC-MS is highly effective for the analysis of piperazine-based drugs. [4] Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like methanol or dichloromethane.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Separation: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven temperature with an initial hold at 50 °C, followed by a ramp of 10-20 °C/min up to 300 °C.

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

-

Data Analysis: Integrate the total ion chromatogram (TIC) to determine the purity percentage. The mass spectrum of the main peak should correspond to the molecular ion (m/z 177) and fragmentation pattern of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide unambiguous confirmation of the chemical structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis:

-

¹H NMR: Expect to see distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the methylene protons on the piperazine ring. The integration of these signals should match the number of protons in the structure.

-

¹³C NMR: Expect to see 10 unique carbon signals corresponding to the molecular structure.

-

High-Performance Liquid Chromatography (HPLC)

Purpose: To provide a highly accurate assessment of purity.

Protocol:

-

Sample Preparation: Prepare a ~1 mg/mL solution in the mobile phase.

-

Instrumentation: Use a reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution, for example, starting with 95% Water (with 0.1% formic acid or TFA) and 5% Acetonitrile (with 0.1% formic acid or TFA), ramping to 95% Acetonitrile over 10-15 minutes.

-

Detection: Monitor the elution using a UV detector at a wavelength where the pyridine chromophore absorbs (e.g., 254 nm).

-

Data Analysis: Purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Working with any chemical requires adherence to strict safety protocols. While a specific safety data sheet for this compound should always be consulted, general guidelines for piperazine derivatives apply. [5][6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [7]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [5][7]* Skin and Eye Contact: Piperazine derivatives can cause severe skin burns and eye damage. [8][9]In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [6][10]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [11]

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in modern drug discovery. Its combination of the medicinally important pyridine and piperazine scaffolds makes it a valuable starting point for the synthesis of novel compounds with diverse therapeutic applications. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is essential for any researcher aiming to leverage this compound in their scientific endeavors. Adherence to rigorous scientific methodology and safety protocols will ensure reliable and reproducible results in the laboratory.

References

-

PubChem. (n.d.). 1-[1-(3-Methyl-4-pyridinyl)propyl]piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Pyridyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐(4‐methylpiperazin‐1‐yl)‐1‐(prop‐2‐yn‐1‐yl) quinoxalin‐2(1H)‐one (3). Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ResearchGate. (n.d.). Selected marketed drugs or drug candidates containing piperazine motif. Retrieved from [Link]

-

NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

-

PubMed. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]

- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Figshare. (2015). The synthesis, analysis and characterisation of piperazine based drugs. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - The synthesis, analysis and characterisation of piperazine based drugs - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

The Diverse Biological Activities of Methyl-Pyridin-Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The methyl-pyridin-piperazine core is a compelling structural motif in modern medicinal chemistry. This guide delves into the multifaceted biological activities of this scaffold, offering a technical exploration for researchers, scientists, and drug development professionals. We will navigate the synthesis, mechanism of action, and structure-activity relationships (SAR) of these derivatives across key therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders. Our focus will be on the practical application of this knowledge, providing detailed experimental protocols and data-driven insights to empower your research endeavors.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified the methyl-pyridin-piperazine scaffold as a promising starting point for the development of targeted therapies. These derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)

A prominent mechanism of action for several anticancer methyl-piperazine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell proliferation and is often overexpressed in various cancers. By binding to the EGFR active site, these compounds can block downstream signaling cascades, leading to cell cycle arrest and apoptosis. Molecular docking studies have shown that these compounds can fit well within the EGFR active site, suggesting a plausible mechanism for their anticancer effects[1][2].

Quantitative Analysis of Anticancer Efficacy

The anticancer activity of methyl-piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phenylbenzamide Methyl-piperazine Derivatives | A-549 (Lung Carcinoma) | 21.22 - 33.20 | [1] |

| HCT-116 (Colon Carcinoma) | 11.33 - 45.89 | [1] | |

| Phenylmethanone Methyl-piperazine Derivatives | MIAPaCa-2 (Pancreatic Carcinoma) | <1.0 | [1] |

| 4-(benzo[3][4]dioxol-5-ylmethyl) piperazine amide derivative | MDA-MB-231 (Breast Cancer) | 11.3 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the methyl-pyridin-piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Visualizing the EGFR Inhibition Pathway

Caption: Inhibition of the EGFR signaling pathway by methyl-pyridin-piperazine derivatives.

II. Urease Inhibitory Activity: A Strategy Against H. pylori

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In the context of human health, the urease produced by Helicobacter pylori is a key virulence factor that allows the bacterium to survive in the acidic environment of the stomach, leading to gastritis, peptic ulcers, and an increased risk of gastric cancer[3][4][6]. Inhibition of urease is therefore a validated therapeutic strategy to combat H. pylori infections.

Mechanism of Action: Active Site Binding

Pyridylpiperazine derivatives have been shown to be potent inhibitors of urease[3][4][6]. Molecular docking studies suggest that these compounds interact with the nickel ions and key amino acid residues in the active site of the enzyme, thereby blocking its catalytic activity. The pyridine and piperazine moieties play crucial roles in coordinating with the nickel ions and forming hydrogen bonds with the surrounding residues[3].

Structure-Activity Relationship (SAR) Insights

The urease inhibitory activity of pyridylpiperazine derivatives is highly dependent on the nature and position of substituents on the aromatic rings.

-

Electron-withdrawing groups (EWGs): The presence of EWGs, such as a nitro group on the pyridine ring, can enhance inhibitory activity[4].

-

Substituent Position: The position of substituents on an attached aryl ring can significantly impact potency. For instance, a methyl group at the ortho position of a phenyl ring has been shown to be more effective than at the meta or para positions[6].

Quantitative Analysis of Urease Inhibition

The inhibitory potential of these compounds is expressed as their IC50 values.

| Compound | IC50 (µM) | Reference |

| 1-(3-nitropyridin-2-yl)piperazine derivative 5b | 2.0 ± 0.73 | [4] |

| 1-(3-nitropyridin-2-yl)piperazine derivative 7e | 2.24 ± 1.63 | [4] |

| Thiourea (Standard) | 23.2 ± 11.0 | [4] |

Experimental Protocol: In Vitro Urease Inhibition Assay

This assay measures the amount of ammonia produced from the enzymatic cleavage of urea.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare a solution of Jack bean urease in phosphate buffer (pH 7.0) and a separate solution of urea in the same buffer.

-

Incubation with Inhibitor: In a 96-well plate, add 25 µL of the test compound (dissolved in a suitable solvent), followed by 25 µL of the urease enzyme solution. Incubate for 15 minutes at 30°C.

-

Initiation of Reaction: Add 50 µL of the urea solution to each well to start the reaction. Incubate for 10 minutes at 30°C.

-

Ammonia Quantification (Indophenol Method):

-

Add 50 µL of phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside) to each well.

-

Add 50 µL of alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite) to each well.

-

Incubate for 10 minutes at 37°C.

-

-

Absorbance Measurement: Measure the absorbance at 630 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Synthesis of Pyridylpiperazine Urease Inhibitors

Caption: Synthetic pathway for pyridylpiperazine-based urease inhibitors.

III. Central Nervous System (CNS) Activity: Modulating Neurotransmission

The inherent ability of the piperazine scaffold to cross the blood-brain barrier has made its derivatives attractive candidates for CNS-active drugs[7][8][9]. Methyl-pyridin-piperazine derivatives have shown potential in modulating the activity of key neurotransmitter systems, including the dopaminergic and serotonergic pathways.

Mechanism of Action: Receptor Binding

Many CNS-active piperazine derivatives exert their effects by binding to dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors[10]. Depending on the specific substitutions, these compounds can act as agonists, antagonists, or partial agonists at these receptors, thereby influencing mood, cognition, and motor control. For example, some piperazine derivatives show CNS depressant activity, which can be beneficial in treating anxiety and other neurological disorders[9].

Structure-Activity Relationship (SAR) Considerations

The affinity and selectivity of these compounds for different receptor subtypes are highly sensitive to their chemical structure.

-

Aryl Substituents: The nature of the aryl group attached to the piperazine nitrogen is a key determinant of receptor binding affinity and selectivity.

-

Linker Length: The length and flexibility of the linker connecting the piperazine ring to other chemical moieties can influence receptor interaction.

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT1A).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (a compound known to bind to the receptor with high affinity), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the affinity of the test compound for the receptor.

Visualizing the Interaction with CNS Receptors

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1-(3-Methylpyridin-4-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery

Abstract

1-(3-Methylpyridin-4-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, which combines the pharmacologically important piperazine ring with a 3-methylpyridine moiety, renders it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and its pivotal role as a scaffold in the development of compounds targeting a wide array of diseases. We will explore the causality behind its use in drug design, supported by detailed experimental insights and a survey of its derivatives' biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile chemical entity.

Introduction: The Strategic Importance of the Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a spectrum of therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to interact with multiple biological targets. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a quintessential example of such a scaffold[1]. Its conformational flexibility, basicity, and ability to engage in multiple hydrogen bonds make it an ideal component for designing molecules that can effectively bind to proteins like G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Piperazine derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, antiviral, anticancer, and anti-inflammatory properties[2][3][4]. This compound represents a specific and strategically important variant of this class. The incorporation of the 3-methylpyridine group introduces unique electronic and steric properties, providing a vector for chemists to explore structure-activity relationships (SAR) and fine-tune the pharmacological profiles of new chemical entities.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and drug design. This compound is commercially available as a solid, facilitating its handling and use in various reaction conditions[5].

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(3-methyl-4-pyridinyl)piperazine | [5] |

| CAS Number | 112940-51-9 | [5] |

| Molecular Formula | C₁₀H₁₅N₃ | [5] |

| Molecular Weight | 177.25 g/mol | [5] |

| Physical Form | Solid | [5] |

| Purity (Typical) | ≥95% | [5] |

| Storage Temp. | Room Temperature | [5] |

| InChI Key | QIELQJJSSZTEJW-UHFFFAOYSA-N | [5] |

Below is the two-dimensional structure of the molecule, illustrating the connectivity of the 3-methylpyridine and piperazine rings.

Caption: 2D structure of this compound.

Synthesis and Analytical Characterization

Synthetic Strategy: Nucleophilic Aromatic Substitution

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is a cornerstone of heterocyclic chemistry. The causality behind this choice of reaction lies in the electronic nature of the pyridine ring. The presence of the electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms—particularly at the 2- and 4-positions—susceptible to attack by nucleophiles. A halogen, such as chlorine, at the 4-position serves as an excellent leaving group, facilitating the substitution.

The diagram below outlines the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, self-validating procedure based on standard chemical principles for SNAr reactions involving pyridines.

Objective: To synthesize this compound.

Materials:

-

4-Chloro-3-methylpyridine (1.0 eq)

-

Piperazine (anhydrous, 3.0-5.0 eq)

-

Ethanol (or another suitable high-boiling solvent like DMF or NMP)

-

Potassium carbonate (optional, as an acid scavenger, 1.5 eq)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-methylpyridine and the chosen solvent (e.g., ethanol).

-

Addition of Nucleophile: Add anhydrous piperazine to the flask. Using an excess of piperazine is crucial; it acts as both the nucleophile and the base to neutralize the HCl generated during the reaction. Alternatively, a stoichiometric amount of piperazine can be used in conjunction with an inorganic base like K₂CO₃.

-

Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC-MS until the starting material is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Resuspend the residue in water and extract with an organic solvent like ethyl acetate (3x).

-